

Comparative Preclinical Analysis of Midodrine and Droxidopa for Orthostatic Hypotension

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Compound of Interest

Compound Name:	Mitoridine
Cat. No.:	B10855516

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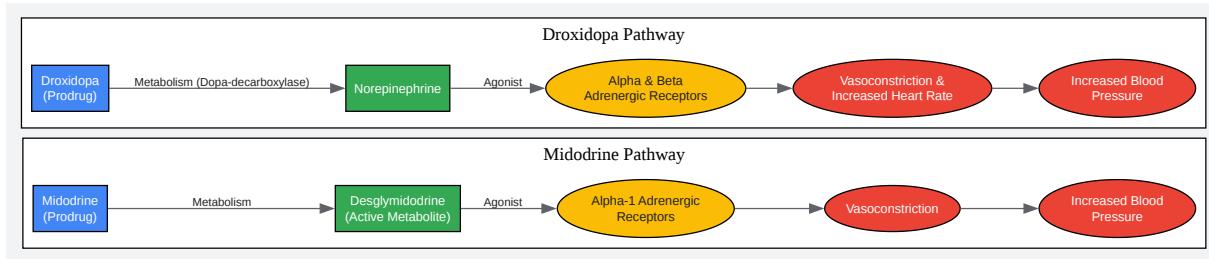
For Researchers, Scientists, and Drug Development Professionals

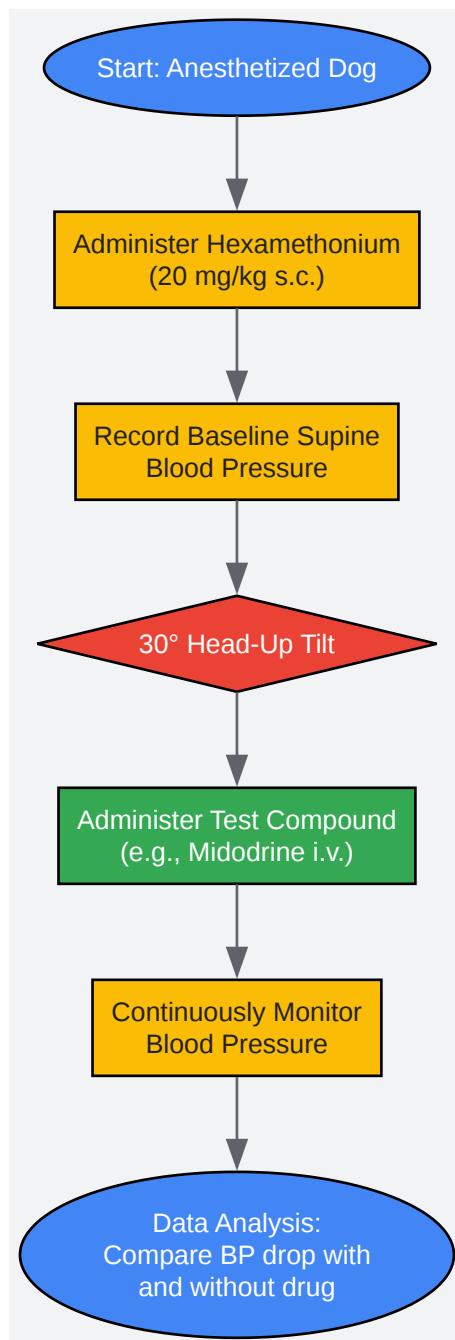
This guide provides a comparative analysis of the preclinical data for Midodrine and its alternative, Droxidopa, both used in the management of orthostatic hypotension. The information presented is intended to offer an objective overview to aid in research and development efforts. As the user's original query for "**Mitoridine**" yielded no results, this guide focuses on Midodrine, a likely intended subject of inquiry.

Mechanism of Action

Midodrine is a prodrug that is metabolized into its active form, desglymidodrine.^{[1][2]} Desglymidodrine is a selective alpha-1 adrenergic agonist.^{[1][2]} It acts on the alpha-adrenergic receptors in arteriolar and venous vasculature, leading to vasoconstriction and an increase in peripheral vascular resistance, which in turn elevates blood pressure.^{[1][2]} Desglymidodrine has minimal effects on the central nervous system as it does not readily cross the blood-brain barrier.

Droxidopa is a synthetic amino acid prodrug that is converted to norepinephrine by the enzyme L-aromatic amino acid decarboxylase (dopa-decarboxylase).^{[3][4]} Norepinephrine increases blood pressure by stimulating alpha-adrenergic receptors, causing vasoconstriction, and beta-adrenergic receptors, which can increase heart rate.^[3] Unlike desglymidodrine, droxidopa can cross the blood-brain barrier, where it is also converted to norepinephrine.^[3]





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